(2,5-Difluoro-4-phenylmethoxyphenyl)methanol

Description

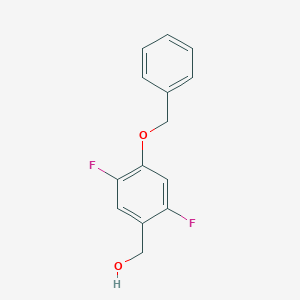

(2,5-Difluoro-4-phenylmethoxyphenyl)methanol is a fluorinated aromatic alcohol characterized by a phenylmethoxy group at the para position and two fluorine atoms at the ortho and meta positions relative to the hydroxymethyl group. Its molecular formula is $ \text{C}{14}\text{H}{12}\text{F}2\text{O}2 $, and it is structurally defined by the following features:

- Fluorine substitutions: At positions 2 and 5 on the benzene ring, which influence electronic properties and lipophilicity.

- Hydroxymethyl group: A polar functional group enabling hydrogen bonding and derivatization.

Its synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions to introduce fluorine and methoxy groups.

Properties

IUPAC Name |

(2,5-difluoro-4-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2O2/c15-12-7-14(13(16)6-11(12)8-17)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZBTKRODUCAGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)F)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Difluoro-4-phenylmethoxyphenyl)methanol typically involves the reaction of 2,5-difluorophenol with benzyl chloride in the presence of a base such as potassium carbonate to form 2,5-difluoro-4-phenylmethoxyphenol. This intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

Oxidation: Corresponding aldehydes or ketones.

Reduction: Alcohol derivatives.

Substitution: Substituted phenylmethoxy derivatives.

Scientific Research Applications

(2,5-Difluoro-4-phenylmethoxyphenyl)methanol is utilized in various scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: Employed in the synthesis of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of (2,5-Difluoro-4-phenylmethoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Fluorinated Analogues

Fluorine substitutions significantly alter electronic and steric properties. Key comparisons include:

| Compound | Structural Differences | Key Properties |

|---|---|---|

| (3,4-Difluoro-2-methoxyphenyl)methanol | Fluorines at positions 3 and 4; methoxy at position 2 | Reduced steric hindrance; altered dipole moment compared to the target compound |

| [4-(2,5-Difluorophenoxy)phenyl]methanol | Difluorophenoxy group instead of phenylmethoxy | Enhanced solubility due to ether linkage; distinct biological interaction profiles |

| [4-(Difluoromethyl)phenyl]methanol | Difluoromethyl group at position 4 | Higher lipophilicity; improved metabolic stability compared to hydroxymethyl |

Key Insight : The position and number of fluorine atoms dictate reactivity. For example, 2,5-difluoro substitution in the target compound enhances electrophilicity at the para position, facilitating nucleophilic attacks.

Alkoxy-Substituted Analogues

The phenylmethoxy group’s role is highlighted in comparisons with other alkoxy derivatives:

| Compound | Alkoxy Group | Impact on Properties |

|---|---|---|

| (2,5-Dihexoxy-4-(hydroxymethyl)phenyl)methanol | Hexyloxy groups at positions 2 and 5 | Increased hydrophobicity; reduced solubility in polar solvents |

| (2,5-Dimethoxy-4-(hydroxymethyl)phenyl)methanol | Methoxy groups at positions 2 and 5 | Higher crystallinity; weaker biological activity due to smaller substituents |

| (2,4,5-Trimethoxyphenyl)methanol | Three methoxy groups | Enhanced antioxidant activity but reduced bioavailability |

Key Insight : The phenylmethoxy group in the target compound provides a balance between steric bulk and solubility, making it more versatile in synthetic applications than shorter-chain alkoxy analogues.

Hydroxymethyl Derivatives with Varied Substitutions

The hydroxymethyl group’s positioning and adjacent substituents critically influence biological activity:

Key Insight: The combination of fluorine and phenylmethoxy groups in the target compound synergistically enhances its interaction with hydrophobic binding pockets in enzymes, a feature less pronounced in non-fluorinated analogues.

Biological Activity

(2,5-Difluoro-4-phenylmethoxyphenyl)methanol is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process that involves the reaction of 2,5-difluorophenol with benzyl chloride in the presence of a base like potassium carbonate. The subsequent reduction using sodium borohydride yields the final product. The presence of fluorine atoms in its structure enhances its binding affinity to biological targets, which is crucial for its biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms increase the compound's lipophilicity, allowing it to penetrate cell membranes more effectively.

Key Mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor for various metabolic enzymes, influencing pathways related to cell proliferation.

- Receptor Modulation: It binds to specific receptors, potentially altering signaling pathways involved in apoptosis and cell survival .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study found that it demonstrated a minimum inhibitory concentration (MIC) against Methicillin-resistant Staphylococcus aureus (MRSA) comparable to standard antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Notably:

- Study 1: In vitro studies showed that it induced apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The proposed mechanism involves activation of caspases and modulation of cell cycle regulators .

- Study 2: In vivo studies using xenograft models revealed significant tumor reduction attributed to its ability to induce apoptosis via mitochondrial pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is presented below:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This Compound | Structure | High | Significant |

| (2-(Benzyloxy)-3-bromophenyl)methanol | Structure | Moderate | Moderate |

| (2-(Benzyloxy)-4-chlorophenyl)methanol | Structure | Low | Low |

Case Studies and Research Findings

- Antimicrobial Efficacy Study : Published in Phytochemical Analysis, this study evaluated various phenolic compounds, including this compound, highlighting its efficacy against MRSA strains .

- Anticancer Properties Evaluation : Documented in Cell Press, this research utilized xenograft models to demonstrate tumor reduction through apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.